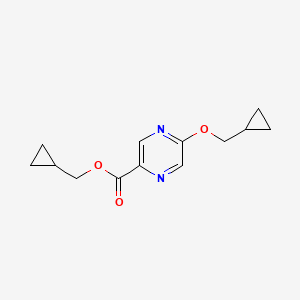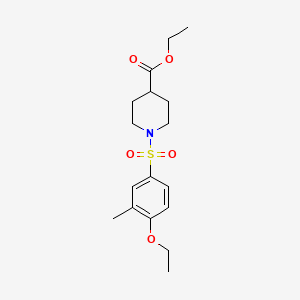
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide, also known as EFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNA is a synthetic compound that belongs to the class of organic compounds known as amides. It has a molecular formula of C21H21NO2 and a molecular weight of 319.4 g/mol.
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a key enzyme involved in melanogenesis, the process of melanin production. Researchers have explored the inhibitory effects of various compounds on tyrosinase activity. Among the derivatives of 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide , compound 8 (bearing a 2,4-dihydroxy group) exhibited potent tyrosinase inhibitory activity. Its IC50 values were 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively, compared to kojic acid (standard compound) with IC50 values of 19.97 µM and 33.47 µM . The mixed inhibition type and inhibition constants (Ki) were determined using the Lineweaver-Burk plot. Molecular docking studies revealed that compound 8 binds to both catalytic and allosteric sites of tyrosinase, inhibiting its activity. This suggests that compound 8 could be a potential antipigmentation agent.
Melanogenesis Attenuation
Compound 8 not only inhibits tyrosinase but also attenuates melanin synthesis. It reduces cellular tyrosinase activity and melanin production, as simulated by α-melanocyte-stimulating hormone and 1-methyl-3-isobutylxanthine. Additionally, it downregulates tyrosinase expression in B16F10 cells. These findings highlight its potential as an agent for managing hyperpigmentation .
Plant Chemical Defense
While not directly related to compound 8, it’s interesting to note that controlled hydroxylation of terpenoids can enhance plant chemical defense without self-toxicity. This mechanism allows plants to protect themselves from herbivores and pathogens .
Propiedades
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEWIQDFSGOFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)


![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)

![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)
![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)

